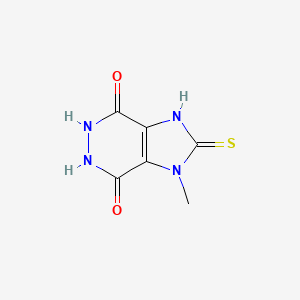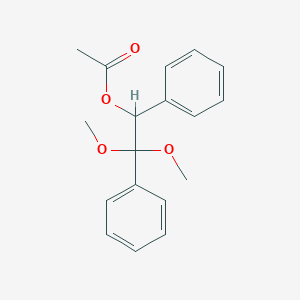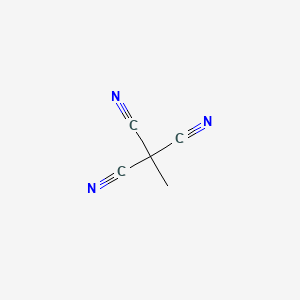
1,1,1-Ethanetricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Ethanetricarbonitrile, also known as ethane-1,1,1-tricarbonitrile, is an organic compound with the molecular formula C5H3N3. It is characterized by the presence of three cyano groups (-CN) attached to a single carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Ethanetricarbonitrile can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trichloroethane with sodium cyanide in the presence of a suitable solvent. The reaction typically proceeds under reflux conditions, resulting in the substitution of chlorine atoms with cyano groups .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Ethanetricarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to primary amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
1,1,1-Ethanetricarbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1,1,1-ethanetricarbonitrile exerts its effects depends on the specific reaction or applicationThe molecular targets and pathways involved vary based on the specific context of its use .
Comparison with Similar Compounds
1,1,2-Ethanetricarbonitrile: Similar structure but with different substitution patterns.
1,1,1-Trichloroethane: Shares the same carbon backbone but with chlorine atoms instead of cyano groups
Uniqueness: 1,1,1-Ethanetricarbonitrile is unique due to its three cyano groups attached to a single carbon atom, which imparts distinct reactivity and potential for diverse applications compared to other nitriles .
Properties
CAS No. |
10359-20-3 |
|---|---|
Molecular Formula |
C5H3N3 |
Molecular Weight |
105.10 g/mol |
IUPAC Name |
ethane-1,1,1-tricarbonitrile |
InChI |
InChI=1S/C5H3N3/c1-5(2-6,3-7)4-8/h1H3 |
InChI Key |
VWUGKRZGPYWAPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydro-1h-benzo[f]thiochromene](/img/structure/B14729501.png)




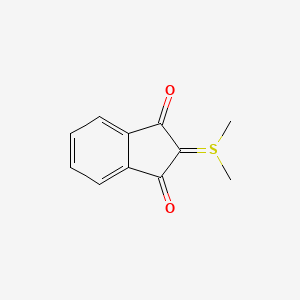
![1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea](/img/structure/B14729527.png)
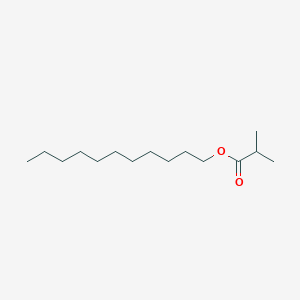

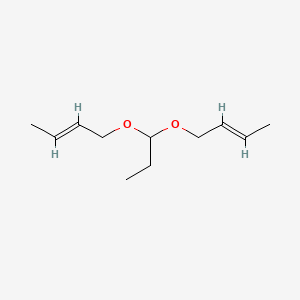
![Octahydrobenzo[3,4]cyclobuta[1,2-c]furan-1,3-dione](/img/structure/B14729555.png)
![N-(3-{1-[2-(3-Methylbutanoyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide](/img/structure/B14729560.png)
